(5Z)-5-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(3-CHLORO-6-HYDROXY-1-BENZOFURAN-2-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzofuran ring, a thiazolidinone ring, and several functional groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-CHLORO-6-HYDROXY-1-BENZOFURAN-2-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the benzofuran and thiazolidinone rings, followed by the introduction of the chlorohydroxy and phenylethyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-CHLORO-6-HYDROXY-1-BENZOFURAN-2-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(3-CHLORO-6-HYDROXY-1-BENZOFURAN-2-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar thiazolidinone derivatives.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (5Z)-5-[(3-CHLORO-6-HYDROXY-1-BENZOFURAN-2-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is explored for its potential therapeutic applications. Its ability to undergo various chemical transformations makes it a versatile scaffold for designing new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for producing specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-CHLORO-6-HYDROXY-1-BENZOFURAN-2-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
- (5Z)-5-[(3-HYDROXY-1-BENZOFURAN-2-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5Z)-5-[(3-CHLORO-1-BENZOFURAN-2-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
What sets (5Z)-5-[(3-CHLORO-6-HYDROXY-1-BENZOFURAN-2-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its combination of functional groups and structural features, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H14ClNO3S2 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
(2Z)-3-chloro-2-[[4-hydroxy-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-1-benzofuran-6-one |
InChI |
InChI=1S/C20H14ClNO3S2/c1-11(12-5-3-2-4-6-12)22-19(24)17(27-20(22)26)10-16-18(21)14-8-7-13(23)9-15(14)25-16/h2-11,24H,1H3/b16-10- |
InChI Key |
DHWMXTRTVPDZTB-YBEGLDIGSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=C(SC2=S)/C=C\3/C(=C4C=CC(=O)C=C4O3)Cl)O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=C(SC2=S)C=C3C(=C4C=CC(=O)C=C4O3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.